REACTION_CXSMILES
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[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].ClCC(OC(=O)CCl)=O.[NH:19]1[CH:23]=[CH:22][CH:21]=[CH:20]1>ClC(Cl)C>[C:1]([C:20]1[NH:19][CH:23]=[CH:22][CH:21]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
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Name
|
|
Quantity
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4.36 g
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Type
|
reactant
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Smiles
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N1C=CC=C1
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Name
|
|
Quantity
|
6.51 g
|
Type
|
reactant
|
Smiles
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C(CCCCCC)(=O)O
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Name
|
|
Quantity
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10.26 g
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Type
|
reactant
|
Smiles
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ClCC(=O)OC(CCl)=O
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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ClC(C)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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the resulting mixture was then stirred at 50° C. for 5.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After completion of .the reaction
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Type
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TEMPERATURE
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Details
|
the reaction solution was cooled
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Type
|
WASH
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Details
|
washed successively with water, 5% aqueous sodium carbonate solution and water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)(=O)C=1NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.74 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |